molecular formula C20H33NO6 B4000856 N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid

N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B4000856
M. Wt: 383.5 g/mol
InChI Key: UHOCMHLUMVWXCC-UHFFFAOYSA-N
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Description

N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tert-butyl group, a methoxy group, and an amine group, making it a subject of interest for researchers.

Scientific Research Applications

Photostabilization in Polymers

A study explored the use of phenols and Hindered Amine Stabilizers (HAS) to create new combined phenol/HAS compounds, which were effective in photostabilizing polypropylene. This indicates potential applications in enhancing the light and thermal stability of polymers (Mosnáček et al., 2003).

Inorganic Chemistry

In the realm of inorganic chemistry, oxalate-bridged binuclear iron(III) complexes using pyridine-based aminophenol ligands have been synthesized. These complexes, characterized by various spectroscopic techniques, demonstrate antiferromagnetic coupling between iron centers, which is significant for magnetic studies (Heidari et al., 2013).

Catalysis

Catalytic activities in reactions involving chromium(III) amino-bis(phenolato) complexes have been studied. These catalysts are used in cyclohexene oxide and carbon dioxide copolymerization, showing the role of these complexes in polymer chemistry (Devaine-Pressing et al., 2015).

Organic Synthesis

Iron(III) amine-bis(phenolate) complexes were explored as catalysts for the alkylation of aryl Grignard reagents. These findings are significant for organic synthesis, particularly in C-C cross-coupling reactions (Qian et al., 2011).

Biological Activities

Phenolic antioxidants like BHT and BHA (which include 2-tert-butyl-4-methoxyphenol) were studied for their effects on sodium and potassium balance in rabbits. This research provides insights into the biological activity of these compounds (Denz and Llaurado, 1957).

Electrochemistry

Oxidation of hydrogen-bonded phenol by electron transfer has been analyzed. This study is vital for understanding electron transfer mechanisms in chemical reactions (Rhile and Mayer, 2004).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-3-methoxypropan-1-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the

Properties

IUPAC Name

N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2.C2H2O4/c1-15-14-16(18(2,3)4)8-9-17(15)21-13-7-11-19-10-6-12-20-5;3-1(4)2(5)6/h8-9,14,19H,6-7,10-13H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOCMHLUMVWXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCCNCCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 2
N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 3
N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 4
N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 5
N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 6
N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid

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